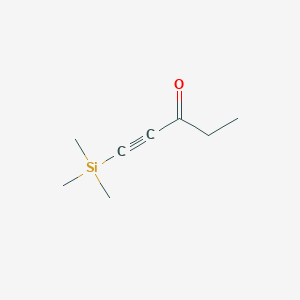
2,3,4,5,6-Pentachlorobenzenemethanol
Übersicht
Beschreibung
2,3,4,5,6-Pentachlorobenzenemethanol (PCBM) is a synthetic organic compound that is widely used in scientific research applications. It is known for its unique chemical properties and is used as a reagent in several laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Reductive Dechlorination and Environmental Remediation
Research has shown that compounds like 2,3,4,5,6-pentachlorobenzenemethanol can undergo reductive dechlorination, which is significant in environmental chemistry. For example, Assaf-Anid, Nies, and Vogel (1992) demonstrated the reductive dechlorination of polychlorinated biphenyls and hexachlorobenzene using vitamin B12 in an aqueous biomimetic system (Assaf-Anid, Nies, & Vogel, 1992). This process is crucial for the detoxification of hazardous environmental pollutants.
Degradation of Toxic Compounds
The degradation of toxic compounds such as pentachlorophenol (PCP) has been explored using novel oxidants. Zamora-Garcia et al. (2017) investigated the use of electrochemically generated Ag(OH)4- as a strong oxidizing agent for treating PCP, highlighting the importance of such compounds in environmental remediation (Zamora-Garcia et al., 2017).
Catalytic Reduction and Dechlorination
Another significant application is in the catalytic reduction and dechlorination of chlorinated compounds. Lei et al. (2021) proposed a strategy for the rapid and complete dechlorination of highly-chlorinated benzenes using palladium with low content deposited g-C3N4 as a catalyst. This method is particularly effective for compounds like pentachlorobenzene (Lei et al., 2021).
Phototransformation and Environmental Impacts
The phototransformation of compounds like pentachlorophenol (PCP) has been studied for its environmental impact. Piccinini, Pichat, and Guillard (1998) investigated the phototransformation of thin layers of PCP under UV irradiation, demonstrating the formation of various chlorinated and non-chlorinated products, relevant in environmental contexts (Piccinini, Pichat, & Guillard, 1998).
Eigenschaften
CAS-Nummer |
16022-69-8 |
|---|---|
Produktname |
2,3,4,5,6-Pentachlorobenzenemethanol |
Molekularformel |
C7H3Cl5O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl)methanol |
InChI |
InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
InChI-Schlüssel |
RVCKCEDKBVEEHL-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
melting_point |
193°C |
Andere CAS-Nummern |
16022-69-8 |
Physikalische Beschreibung |
Solid |
Löslichkeit |
7.13e-06 M 0.002 mg/mL at 20 °C |
Synonyme |
(2,3,4,5,6-pentachlorophenyl)methanol |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

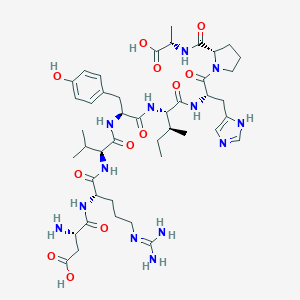
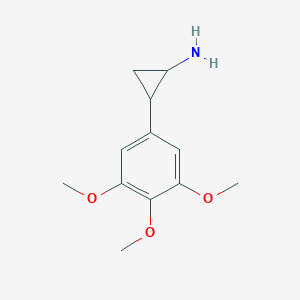
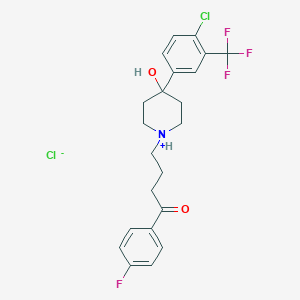
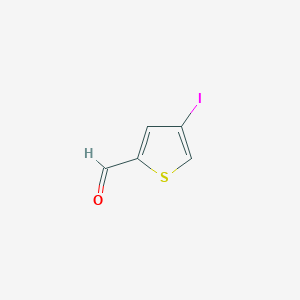
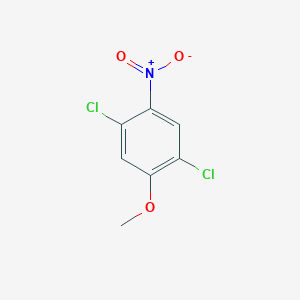
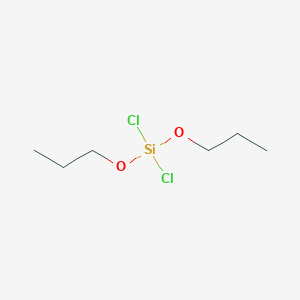
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
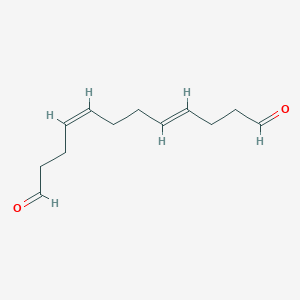
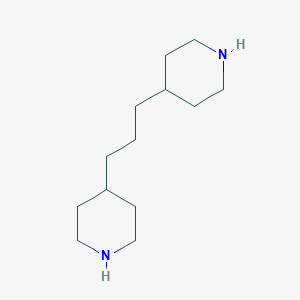
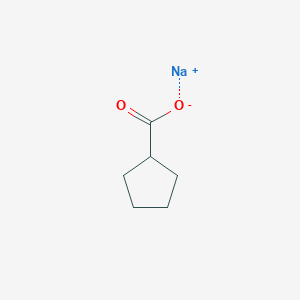
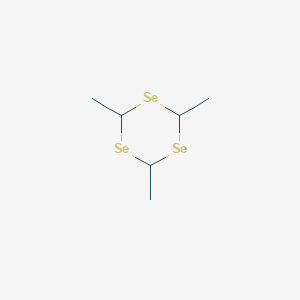
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)
